

Hesperadin analogues improved potency evaluation

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Compound Focus: Hesperadin

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Comparative Potency of Hesperadin Analogues

The table below summarizes the chemical features and antiproliferative activity of the most potent **Hesperadin** analogues (6f, 6i, 6l, and 6o) identified in a 2014 study, compared to the original **Hesperadin** molecule [1].

Compound	Core Structure	Key Structural Features	IC ₅₀ (nM) in HeLa Cells
Hesperadin	Indolinone	3-(anilinoarylmethylene)-2-oxindole [1]	~250 (for Aurora B) [2]
Analogue 6f	Indolinone with amide group	Lipophilic substitution, Z-configuration [1]	35 [1]
Analogue 6i	Indolinone with amide group	Lipophilic substitution, Z-configuration [1]	38 [1]
Analogue 6l	Indolinone with amide group	Lipophilic substitution, Z-configuration [1]	40 [1]

Compound	Core Structure	Key Structural Features	IC ₅₀ (nM) in HeLa Cells
Analogue 6o	Indolinone with amide group	Lipophilic substitution, Z-configuration [1]	43 [1]

These analogues were designed with an **amide group** and specific **lipophilic substitutions** on the indolinone core, which are believed to form additional hydrogen bonds and increase structural stability, thereby enhancing their potency against cancer cell proliferation [1].

Detailed Experimental Protocols

The following methodologies were used to generate the data in the comparison table, providing a reproducible framework for your own evaluation of potency and mechanism.

Chemical Synthesis of Analogues

The **Hesperadin** analogues were synthesized stereoselectively via a sequential **Ugi/Heck/Buchwald reaction** sequence, yielding a single Z-isomer in good to high yields (59-96%) [1].

- **General Procedure:** The Ugi adduct (synthesized from benzaldehydes, 2-iodoaniline, phenyl propionic acid, and isocyanides) was reacted with aniline derivatives in the presence of a palladium catalyst (Pd(OAc)₂, 5 mol %), cesium carbonate (Cs₂CO₃), and the ligand *rac*-BINAP in toluene under reflux for 7 hours [1].
- **Configuration Confirmation:** The Z-configuration was confirmed by nuclear magnetic resonance (NMR), with characteristic signals for the H-4 oxindole proton at δ 5.98–6.08 ppm and deshielded -NH protons at 11.86–12.13 ppm, indicating intramolecular hydrogen bonding [1].

Cell Proliferation Assay

This assay is used to determine the antiproliferative effect of the compounds [1].

- **Cell Line:** Human cervical cancer cells (HeLa) [1].
- **Procedure:**

- Seed 1,500 cells per well in 96-well plates.
- After 24 hours, treat cells with various concentrations of the analogues (e.g., 12.5, 25, 50, and 100 nM). Use a control with medium containing 1% DMSO.
- Repeat the treatment over two days.
- After 48 hours, trypsinize the cells and count viable cells using a Trypan-blue stain and a Neubauer hemocytometer.
- Express data as the percentage of viable cells compared to the control.
- **Data Analysis:** The IC_{50} (half-maximal inhibitory concentration) is calculated from dose-response curves using appropriate statistical software [1].

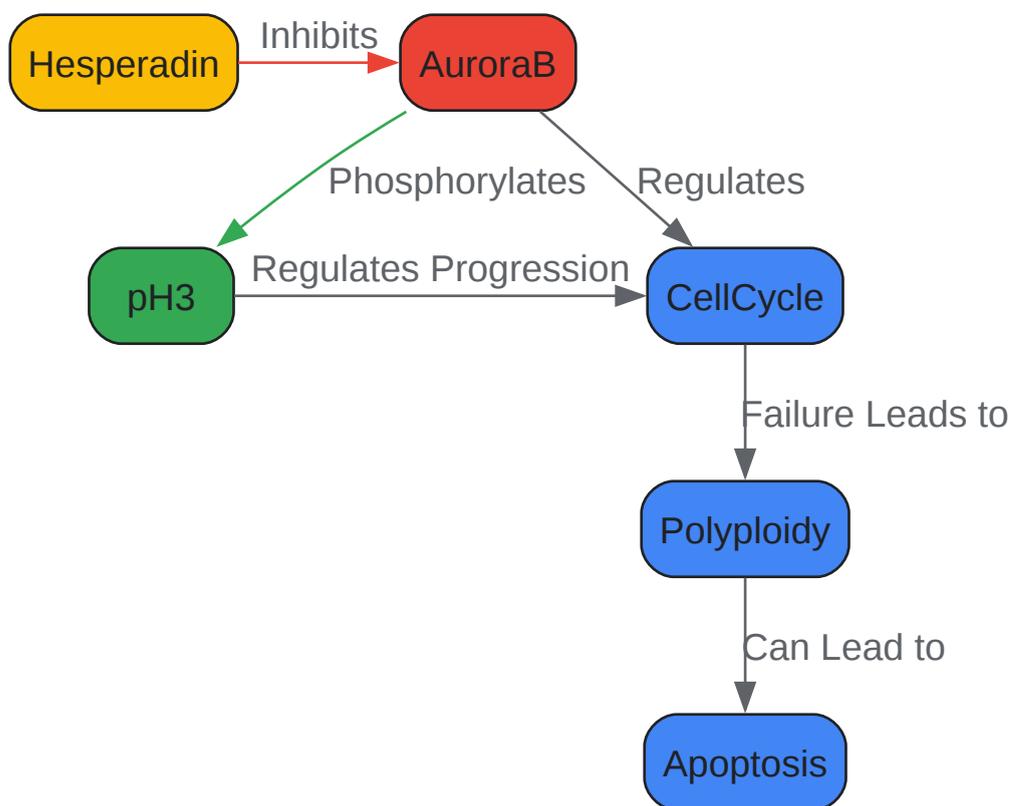
Molecular Docking Simulations

This protocol helps predict how the analogues bind to the target kinase [1].

- **Software:** AutoDock 4.0 [1].
- **Target Protein:** Aurora kinase B (PDB_ID: 2BFY) [1].
- **Procedure:**
 - Prepare and optimize the 3D structures of the ligand (analogues) using a program like HyperChem.
 - Set up the grid box with 126 points in x-, y-, and z-axes, centered on the original ligand in the crystal structure.
 - Perform docking calculations using the Lamarckian genetic algorithm (LGA) with 100 runs (ga_run = 100).
 - Rank the resulting 100 conformations based on binding energy (kcal/mol) and inhibition constant (K_i) [1].

Aurora Kinase B Inhibition Pathway

While the precise binding mode of these specific analogues is not detailed in the search results, the general mechanism of **Hesperadin** and its analogues can be summarized as follows. The diagram below illustrates this pathway and the consequent cellular effects.



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The primary molecular mechanism involves:

- **Target Binding:** **Hesperadin** and its analogues act as **ATP-competitive inhibitors**, binding to the ATP-binding site of Aurora B kinase [1].
- **Inhibition of Histone H3 Phosphorylation:** By inhibiting Aurora B, these compounds prevent the phosphorylation of histone H3 on serine 10, a key step in chromatin modification during mitosis [1].
- **Cellular Consequences:** This inhibition leads to failure in chromosome segregation and cytokinesis, resulting in polyploidy (cells with multiple sets of chromosomes) and ultimately, cell death (apoptosis) or a halt in proliferation [1].

Key Insights for Researchers

- **Structure-Activity Relationship (SAR):** The introduction of an amide group and specific lipophilic moieties appears to be a successful strategy for enhancing the stability and potency of **Hesperadin** analogues, primarily through potential additional hydrogen bonding in the kinase pocket [1].
- **Assay Consideration:** Note that in cell proliferation assays for these compounds, methods like XTT kit might yield false negatives due to polyploidy-induced increases in cell diameter. Manual cell counting, as described in the protocol, is recommended [1].

- **Research Context:** The most detailed data on these synthetic analogues is from 2014. Be aware that **Hesperadin** is sometimes confused with **Hesperetin**, a citrus flavonoid with different biological activities and no direct relation to Aurora kinase inhibition [3] [4] [5].

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